cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Description
Chemical Identity and Nomenclature
The compound cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid represents a sophisticated organic molecule with well-defined stereochemical and structural characteristics. According to chemical databases, this compound is assigned the Chemical Abstracts Service registry number 735274-68-7 and possesses the molecular formula C₁₅H₁₇NO₅. The molecular weight is precisely determined to be 291.30 grams per mole, making it a moderately sized organic compound within the carboxylic acid family.
The International Union of Pure and Applied Chemistry nomenclature provides systematic naming conventions that accurately describe the compound's structural features. The full systematic name incorporates the cis stereochemical designation, indicating the spatial arrangement of substituents around the cyclohexane ring system. The compound contains multiple functional groups including a carboxylic acid moiety, a ketone group, and a nitro-substituted aromatic ring, each contributing to its overall chemical behavior and reactivity profile.
Structural analysis reveals that the molecule consists of a six-membered cyclohexane ring as the central scaffold, with a carboxylic acid group at position 1 and a complex substituent at position 2. The substituent contains a two-carbon chain terminating in a ketone that is connected to a para-nitrophenyl group. The cis configuration specifically refers to the relative positions of the carboxylic acid and the ethyl substituent on the cyclohexane ring, where both groups are oriented on the same side of the ring plane.
The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C([C@H]1C@@HCCCC1)O, which provides a standardized method for computational chemical representation. Additionally, the compound has been assigned the MDL number MFCD06799158, facilitating its identification in chemical databases and literature searches.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₅ | |
| Molecular Weight | 291.30 g/mol | |
| CAS Registry Number | 735274-68-7 | |
| MDL Number | MFCD06799158 | |
| Stereochemistry | cis configuration |
Historical and Contextual Significance
The development and study of this compound emerges from the broader context of asymmetric organic synthesis research, particularly in the field of aldol reaction chemistry. Historical investigations into cyclohexanone-based aldol reactions with aromatic aldehydes have provided the foundational knowledge that led to the identification and synthesis of this specific compound. The compound represents a significant product in organocatalytic aldol reactions, where cyclohexanone reacts with para-nitrobenzaldehyde under specific catalytic conditions.
Research into this compound gained prominence through studies examining highly asymmetric aldol reactions catalyzed by organocatalytic systems. Investigations have demonstrated that the formation of this compound can be achieved through carefully controlled reaction conditions using bifunctional thiourea derivatives as catalysts. These studies revealed that the compound could be synthesized with excellent diastereoselectivity and enantioselectivity, making it an important model system for understanding stereochemical control in organic synthesis.
The significance of this compound extends beyond its role as a synthetic target, as it represents a class of molecules that bridge fundamental organic chemistry with potential applications in medicinal chemistry. The presence of the nitrophenyl group and the carboxylic acid functionality provides multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. Research has shown that similar structural motifs can exhibit biological activity, although specific biological studies on this exact compound remain limited in the available literature.
The compound's importance is further highlighted by its inclusion in major chemical databases and its availability from multiple commercial suppliers, indicating sustained research interest and practical utility. The development of efficient synthetic routes to this compound has contributed to the broader understanding of stereoselective synthesis and has provided researchers with access to a well-characterized chiral building block for further synthetic applications.
Research Objectives and Scope
Current research objectives surrounding this compound encompass several interconnected areas of investigation that span from fundamental synthetic methodology to potential applied chemistry applications. Primary research focuses on understanding and optimizing the synthetic pathways that lead to this compound, particularly through asymmetric aldol reaction methodologies that can produce high yields with excellent stereochemical control.
Synthetic methodology research has concentrated on developing efficient organocatalytic systems for the formation of this compound from readily available starting materials. Studies have investigated various catalyst systems, solvent effects, and reaction conditions to maximize both chemical yield and stereoselectivity. These investigations have revealed that the compound can be synthesized with anti-to-syn ratios exceeding 98:2 and enantiomeric excesses greater than 96 percent under optimized conditions, making it an excellent model for studying stereochemical control in organic synthesis.
The scope of research extends to mechanistic studies that seek to understand the fundamental processes governing the formation of this compound. Researchers have employed various analytical techniques to characterize reaction intermediates and transition states, contributing to the broader understanding of how organocatalysts facilitate stereoselective bond formation. These mechanistic insights have implications beyond this specific compound, informing the design of new catalytic systems for related transformations.
Contemporary research objectives also include exploring the synthetic utility of this compound as an intermediate for the preparation of more complex molecular structures. The presence of multiple functional groups provides opportunities for selective chemical transformations that could lead to libraries of related compounds for biological screening or materials science applications. Research into chemoselective modification strategies has become increasingly important as investigators seek to leverage the compound's structural features for synthetic elaboration.
The research scope encompasses analytical and characterization studies aimed at developing robust methods for compound identification and purity assessment. Spectroscopic techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography with chiral stationary phases have been employed to establish comprehensive analytical protocols. These methodological developments are essential for ensuring reproducible research outcomes and facilitating technology transfer to applied research settings.
Properties
CAS No. |
735274-68-7 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m0/s1 |
InChI Key |
ZBGLYSOHRIXRFD-AAEUAGOBSA-N |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach involves the condensation of cyclohexanone with 4-nitrobenzaldehyde under catalytic conditions to form an intermediate aldol product. This intermediate is then subjected to oxidation and esterification steps to yield the final cis-configured product. The key steps are as follows:
Starting Materials : Cyclohexanone and 4-nitrobenzaldehyde.
Catalysts and Reagents : Suitable catalysts such as base catalysts (e.g., sodium hydroxide or potassium hydroxide) facilitate the aldol condensation. Oxidizing agents like potassium permanganate or chromium trioxide are employed for subsequent oxidation steps.
Reaction Conditions : Temperature and solvent choice are optimized to favor the cis-isomer formation. Typical conditions include moderate heating and use of polar solvents to enhance reaction rates and selectivity.
Intermediate Formation : The initial aldol condensation produces a β-hydroxyketone intermediate, which undergoes oxidation to introduce the ketone functionality adjacent to the aromatic ring.
Final Steps : Esterification and purification (e.g., recrystallization) yield the target cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid with high purity.
Industrial Production Methods
Industrial synthesis adapts the laboratory procedure to large-scale batch or continuous flow processes, focusing on maximizing yield and product quality while minimizing cost and environmental impact. Key features include:
Process Optimization : Reaction parameters such as temperature, pressure, catalyst loading, and reaction time are finely tuned to maximize cis-isomer selectivity and minimize by-products.
Purification : Techniques like recrystallization and chromatography are employed to achieve the required purity standards.
Scalability : The process is designed to be scalable, ensuring reproducibility and consistent quality across large batches.
Chemical Reaction Analysis in Preparation
The preparation involves several types of chemical reactions:
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Aldol Condensation | Formation of β-hydroxyketone intermediate from cyclohexanone and 4-nitrobenzaldehyde | Base catalysts (NaOH, KOH), polar solvents |
| Oxidation | Conversion of intermediate to ketone-containing product | Potassium permanganate, chromium trioxide |
| Esterification | Formation of carboxylic acid derivative | Acid catalysts, controlled temperature |
| Purification | Removal of impurities and isolation of cis-isomer | Recrystallization, chromatography |
Data Table: Typical Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aldol Condensation | Cyclohexanone, 4-nitrobenzaldehyde, NaOH | 40-60 | 2-4 | 75-85 | Stirred under inert atmosphere |
| Oxidation | Potassium permanganate, aqueous medium | 25-35 | 1-2 | 80-90 | Controlled addition to avoid overoxidation |
| Esterification | Acid catalyst (e.g., H2SO4), solvent | 50-70 | 3-5 | 85-90 | Monitored by TLC for completion |
| Purification | Recrystallization from ethanol or methanol | Ambient | 12-24 | >95 | Final purity confirmed by HPLC |
Research Findings on Preparation
Studies confirm that the choice of base catalyst and solvent significantly influences the stereoselectivity, favoring the cis-isomer formation over the trans-isomer.
Oxidation step optimization avoids degradation of the nitro group, which is sensitive to harsh oxidative conditions.
Industrial scale synthesis benefits from continuous flow reactors, improving heat and mass transfer, which enhances yield and reproducibility.
Purification steps are critical to remove side products such as trans-isomers and unreacted starting materials, ensuring compound purity suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific disciplines:
Chemistry
- Building Block in Organic Synthesis : It serves as a versatile intermediate for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
This activity positions it as a potential candidate for developing new antimicrobial agents.
Medicine
- Therapeutic Applications : The compound has been explored for its potential in drug development, particularly in targeting inflammatory diseases due to its anti-inflammatory properties.
Industry
- Production of Specialty Chemicals : It is utilized in the synthesis of specialty chemicals and materials, leveraging its unique chemical structure for various industrial applications.
The biological effects of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that modulate pain and inflammation, altering their activity.
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Antimicrobial Properties
Recent studies have demonstrated the efficacy of this compound against common pathogens. For instance, a study published in a peer-reviewed journal highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting further exploration into its mechanism of action and potential for clinical applications.
Anti-inflammatory Effects
Another research effort investigated the anti-inflammatory properties of this compound. It was found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.
Mechanism of Action
The mechanism of action of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) group (target compound) enhances electrophilicity and stabilizes negative charges, making it reactive in condensation reactions (e.g., with active methylene compounds) .
- Positional Effects : Ortho-nitro substituents (CAS 735275-43-1 and 735275-71-5) introduce steric hindrance, which may reduce reaction rates compared to the para-nitro analog .
Structural Isomers and Stereochemical Variations
Table 2: Cyclohexane Ring Substitution Patterns
Key Observations :
- Cis vs. Trans Configuration : The cis configuration in the target compound ensures spatial proximity of the carboxylic acid and ketoethyl groups, facilitating intramolecular hydrogen bonding and stability . Trans isomers (e.g., CAS 733742-64-8) may exhibit altered solubility and reactivity .
- Ring Position Effects : Moving the ketoethyl group from position 2 to 4 (CAS 735275-73-7) disrupts the planar structure, reducing synthetic yield and commercial viability .
Biological Activity
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a compound with significant potential in various scientific fields, particularly in chemistry and biology. Its unique structure, featuring a cyclohexane ring and a nitrophenyl group, contributes to its interesting biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.30 g/mol
- CAS Number : 735274-68-7
- IUPAC Name : (1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexanone and 4-nitrobenzaldehyde.
- Reaction Conditions : The reaction is catalyzed under optimized conditions to yield high purity and yield.
- Intermediate Formation : The initial reaction forms an intermediate that undergoes oxidation and esterification to produce the final compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
This activity is comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that modulate pain and inflammation, altering their activity.
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers tested various concentrations against Staphylococcus aureus and Escherichia coli.
- Results showed significant inhibition at low concentrations, suggesting potential for development as a therapeutic agent.
- Inflammation Model Study :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid with high stereochemical purity?
- Methodological Answer :
- Key Steps :
Cyclohexane Ring Formation : Utilize stereoselective alkylation of cyclohexene intermediates, as demonstrated in analogous cis-cyclohexanecarboxylic acid syntheses (e.g., esterification followed by nucleophilic addition) .
4-Nitrophenyl Incorporation : Employ Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the 4-nitrophenyl group.
Oxo Group Installation : Use ketone-forming reactions, such as oxidation of secondary alcohols or Grignard reagent quenching.
- Optimization : Monitor reaction progress via TLC/HPLC and optimize temperature (e.g., 0–25°C for stereochemical control) and solvent polarity (e.g., dichloromethane for low dielectric stabilization of intermediates).
- Purification : Apply column chromatography with silica gel and validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers confirm the stereochemical configuration and conformational stability of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to unambiguously assign cis-configuration, as done for constrained cyclohexane derivatives (e.g., fluorescence studies of cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) .
- NMR Analysis : Use NOESY to detect spatial proximity of protons on the cyclohexane ring and the 4-nitrophenyl group.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental NMR/IR spectra .
Advanced Research Questions
Q. What role do rotamer populations play in the photophysical or biochemical behavior of this compound, and how can they be experimentally quantified?
- Methodological Answer :
- Fluorescence Lifetime Decay : Use time-resolved fluorescence spectroscopy to detect biexponential decay profiles, indicative of distinct rotamers (e.g., major/minor χ² conformers) .
- Molecular Mechanics Simulations : Apply software like AMBER or CHARMM to predict rotamer distributions (e.g., χ¹ = 58.5°, χ² = -88.7° in constrained analogs) and correlate with experimental lifetimes .
- Isotopic Labeling : Conduct H-D exchange experiments to probe proton transfer rates in specific rotamers (e.g., C5 exchange in indole derivatives) .
Q. How do electronic effects of the 4-nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Nature : The nitro group activates the adjacent carbonyl toward nucleophilic attack (e.g., hydrolysis or aminolysis).
- Experimental Probes :
Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methoxy or 4-chloro derivatives) to isolate electronic effects.
Spectroscopic Monitoring : Use UV-Vis to track charge-transfer interactions between the nitro group and nucleophiles.
- Computational Insights : Calculate Fukui indices or electrostatic potential maps to identify reactive sites .
Q. What strategies can mitigate intramolecular quenching mechanisms (e.g., excited-state proton/electron transfer) in fluorescence-based studies of this compound?
- Methodological Answer :
- pH Modulation : Deprotonate the amino or carboxylate groups to suppress proton transfer (e.g., adjust to pH > 10 for carboxylate deprotonation) .
- Structural Constraints : Introduce steric hindrance near the indole/cyclohexane interface to reduce electron transfer rates.
- Temperature Control : Lower temperatures (e.g., 77 K) to stabilize specific rotamers and minimize non-radiative decay .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
